PF 04531083

Nav1.8 Blood-Brain Barrier CNS Penetration

PF 04531083 is the only BBB-penetrant, orally bioavailable Nav1.8 blocker with Phase II clinical validation, making it irreplaceable for studies requiring combined peripheral and central target engagement. Unlike non-brain-penetrant blockers (e.g., PF-06305591) or preclinical-only tools (e.g., A-803467), it uniquely enables translational PK/PD modeling and CNS pain research. Secure this well-characterized, clinical-grade reference standard to benchmark next-generation analgesics or investigate central Nav1.8 contributions in neurodevelopmental disorders.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8 g/mol
CAS No. 1079400-07-9
Cat. No. B609928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 04531083
CAS1079400-07-9
SynonymsPF-04531083
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C=CC(=C3)OC)Cl)N
InChIInChI=1S/C17H16ClN5O2/c1-23-14(7-8-20-23)17(24)22-15-6-4-11(16(19)21-15)12-9-10(25-2)3-5-13(12)18/h3-9H,1-2H3,(H3,19,21,22,24)
InChIKeyZRJGMDIPCQOGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF 04531083 Nav1.8 Blocker – Chemical Profile and Procurement Baseline


PF 04531083 (CAS 1079400-07-9) is a synthetic small-molecule inhibitor of the voltage-gated sodium channel Nav1.8, developed by Pfizer for research into neuropathic and inflammatory pain [1]. Characterized by a pyrazole-carboxamide scaffold, it exhibits oral bioavailability and, notably, blood-brain barrier (BBB) penetrance, a feature that distinguishes it from several other Nav1.8 blockers . The compound progressed to Phase II clinical trials, establishing it as a well-characterized tool compound for studying Nav1.8 pharmacology in both peripheral and central nervous system contexts [2].

Why PF 04531083 Cannot Be Substituted with Other Nav1.8 Blockers in Research


While multiple Nav1.8 blockers exist, PF 04531083 occupies a unique niche defined by its combination of oral bioavailability, validated central nervous system penetration, and a well-characterized clinical profile. Its brain-penetrant property, demonstrated in vivo through functional rescue in Tcf4tr/+ mice, directly contrasts with non-brain-penetrant Nav1.8 blockers like PF-06305591, which fail to elicit similar central effects [1]. Furthermore, its clinical advancement to Phase II provides a translational bridge absent in tool compounds like A-803467, whose development was halted preclinically due to poor bioavailability [2]. These distinctions render PF 04531083 a non-substitutable tool for investigations requiring combined peripheral and central Nav1.8 blockade or translational pharmacokinetic/pharmacodynamic (PK/PD) modeling [3].

PF 04531083 Evidence Guide: Quantifiable Differentiation from Analogous Nav1.8 Blockers


Blood-Brain Barrier Penetrance Enables Central Nav1.8 Blockade

In contrast to PF-06305591, a structurally related Nav1.8 blocker that does not readily cross the blood-brain barrier (BBB), PF 04531083 demonstrates robust brain penetration. This is functionally validated in Tcf4tr/+ mice, a model of Pitt-Hopkins syndrome, where PF 04531083 normalized central CO2/H+ chemosensitivity, whereas PF-06305591 had minimal effect [1].

Nav1.8 Blood-Brain Barrier CNS Penetration In Vivo Efficacy

Functional Rescue of Neurophysiological Deficits in a Disease Model

In Tcf4+/tr mice, a model of Pitt-Hopkins syndrome with sensory processing deficits, PF 04531083 restored high-frequency (gamma band) inter-trial coherence (ITC) to wild-type levels. This central effect is not observed with non-brain-penetrant Nav1.8 blockers, as demonstrated in comparative respiratory studies [1].

Neurophysiology Nav1.8 Sensory Processing In Vivo Electrophysiology

Clinical Translation: Phase II Trial Data Distinguishes PF 04531083 from Preclinical-Only Comparators

PF 04531083 advanced to Phase II clinical evaluation, providing a wealth of human PK, safety, and tolerability data that is entirely absent for preclinical tool compounds like A-803467. While the dental pain trial did not meet its primary endpoint, the extensive clinical dataset—including multiple Phase I studies on formulation, drug-drug interactions, and PK in healthy volunteers—establishes a translational foundation for PK/PD modeling that cannot be matched by compounds terminated earlier in development [REFS-1, REFS-2].

Clinical Trials Translational Research Nav1.8 Pain

In Vivo Efficacy in Rodent Pain Models Establishes Pharmacological Relevance

PF 04531083 has demonstrated efficacy in a UVB-induced skin sensitization model of inflammatory pain in rats, reducing heat pain responses. This validated its peripheral analgesic activity prior to clinical testing and provides a benchmark for comparing novel Nav1.8 inhibitors in the same model [REFS-1, REFS-2].

Pain Research Nav1.8 In Vivo Pharmacology Preclinical Efficacy

Oral Bioavailability and Favorable PK Profile Distinguishes PF 04531083 from Poorly Bioavailable Tool Compounds

PF 04531083 is orally bioavailable, a critical property that enabled its advancement through multiple Phase I PK studies in humans, including tablet formulation optimization and drug-drug interaction assessments. This contrasts sharply with A-803467, a potent but poorly bioavailable Nav1.8 blocker whose development was terminated preclinically due to insufficient oral exposure [REFS-1, REFS-2].

Pharmacokinetics Oral Bioavailability Nav1.8 Drug Development

Potency and Selectivity: A Moderate-Affinity Nav1.8 Blocker with Well-Characterized Off-Target Profile

PF 04531083 inhibits Nav1.8 with an IC50 of 0.7 µM, a moderate potency compared to more potent inhibitors like A-803467 (IC50 8 nM) and VX-150 (IC50 15-196 nM) [REFS-1, REFS-2, REFS-3]. While less potent, PF 04531083's selectivity profile against other Nav isoforms and cardiac ion channels has been extensively profiled during clinical development, reducing the risk of confounding off-target effects in experimental systems [3].

Nav1.8 Potency Selectivity Pharmacology

Optimal Research and Procurement Applications for PF 04531083


Investigating Central Nervous System Roles of Nav1.8 in Neurological Disorders

PF 04531083 is uniquely suited for in vivo studies exploring the contribution of central Nav1.8 channels to neurological and neurodevelopmental conditions, such as Pitt-Hopkins syndrome or autism spectrum disorders. Its validated blood-brain barrier penetration, as demonstrated by functional rescue of respiratory and sensory processing deficits in Tcf4tr/+ mice, makes it the tool of choice for dissecting peripheral versus central Nav1.8 contributions [1].

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Nav1.8-Targeted Analgesics

Researchers developing next-generation Nav1.8 inhibitors for pain can leverage PF 04531083 as a benchmark comparator in preclinical PK/PD studies. The compound's oral bioavailability and extensive human PK dataset from multiple Phase I trials provide a validated translational bridge for predicting human dose-exposure-response relationships, reducing uncertainty in early drug development [2].

In Vivo Positive Control for Rodent Models of Inflammatory and Neuropathic Pain

PF 04531083 serves as a reliable oral positive control in rodent models of pain, including UVB-induced inflammatory hyperalgesia and neuropathic pain paradigms. Its established efficacy in these models, combined with oral dosing convenience and well-characterized pharmacokinetics, makes it an ideal reference standard for benchmarking novel Nav1.8 inhibitors or evaluating combination therapies [REFS-1, REFS-3].

Electrophysiological Studies of Nav1.8 Function in Native and Recombinant Systems

For in vitro electrophysiology experiments, PF 04531083 offers a moderate-affinity, selective Nav1.8 blocker with a well-documented off-target profile from clinical development. Its micromolar IC50 allows for graded inhibition studies that may better reveal physiological Nav1.8 contributions compared to extremely potent, potentially irreversible inhibitors like A-803467 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF 04531083

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.